Bis-mpa-diallyl ether

Description

BenchChem offers high-quality Bis-mpa-diallyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-mpa-diallyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

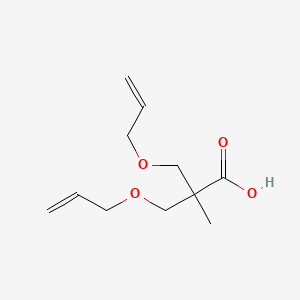

IUPAC Name |

2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-6-14-8-11(3,10(12)13)9-15-7-5-2/h4-5H,1-2,6-9H2,3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZACIIHOFWMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC=C)(COCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Bis-mpa-diallyl Ether (CAS 174822-36-7): A Versatile Building Block for Advanced Polymer Architectures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Bis-mpa-diallyl ether, a functionalized monomer derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). With its unique combination of a carboxylic acid focal point and reactive allyl ether functionalities, this molecule serves as a critical building block in the design of sophisticated polymer architectures, particularly for biomedical applications such as drug delivery.

Core Chemical Identity and Structure

Bis-mpa-diallyl ether, systematically named 2,2-bis((allyloxy)methyl)propanoic acid , is a derivative of bis-MPA where the two hydroxyl groups have been converted to allyl ethers. This structural modification imparts new functionalities while retaining the core carboxylic acid group, making it an AB2-type monomer with reactive handles for various polymerization and post-functionalization strategies.

The fundamental structure of Bis-mpa-diallyl ether is illustrated below:

Caption: Experimental workflow for the synthesis of Bis-mpa-diallyl ether.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-bis(hydroxymethyl)propionic acid in toluene.

-

Addition of Base: Add sodium hydroxide pellets to the solution.

-

Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Addition of Allyl Bromide: Once the reaction reaches 110 °C, add allyl bromide dropwise over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium bromide) and wash with toluene.

-

Purification: Combine the filtrate and washings, and remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized Bis-mpa-diallyl ether. A recent study on the selective O-alkylation of bis-MPA provides key spectroscopic data. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl groups (vinylic protons and the methylene protons adjacent to the ether oxygen), the methylene protons of the bis-MPA backbone, the methyl group, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the vinylic carbons of the allyl groups, the ether-linked carbons, and the carbons of the bis-MPA core.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid.

-

C-H stretching vibrations from the alkyl and alkenyl groups.

-

A strong C=O stretching vibration from the carboxylic acid.

-

C=C stretching from the allyl groups.

-

C-O stretching from the ether linkages and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum of Bis-mpa-diallyl ether should show a molecular ion peak corresponding to its molecular weight (214.26 g/mol ).

Applications in Polymer Chemistry and Drug Development

The unique trifunctional nature of Bis-mpa-diallyl ether makes it a highly valuable monomer for the synthesis of advanced polymer architectures with tailored properties for biomedical applications.

Building Block for Functional Polymers

The presence of both a carboxylic acid and two terminal allyl groups allows for orthogonal polymerization strategies. The carboxylic acid can be used for esterification or amidation reactions to form polyester or polyamide backbones, while the allyl groups are available for a variety of "click" chemistry reactions, such as thiol-ene coupling or radical polymerization. [1]This dual reactivity enables the synthesis of:

-

Linear Functional Polyesters: The carboxylic acid can be polymerized with diols to create polyesters with pendant allyl groups along the polymer chain. These allyl groups can then be used for post-polymerization modification to introduce targeting ligands, imaging agents, or other therapeutic molecules. [1]* Dendritic and Hyperbranched Polymers: Bis-mpa-diallyl ether can be used as a building block in the divergent or convergent synthesis of dendrimers and hyperbranched polymers. The resulting macromolecules possess a high density of functional groups on their periphery, making them ideal for drug delivery applications. The allyl groups can be functionalized to enhance water solubility, biocompatibility, or to attach drug molecules.

The following diagram illustrates the potential of Bis-mpa-diallyl ether in creating complex polymer architectures.

Caption: Logical relationship of Bis-mpa-diallyl ether to polymer architectures and applications.

Role in Drug Delivery Systems

The polymers derived from Bis-mpa-diallyl ether are particularly promising for the development of advanced drug delivery systems. The biodegradable nature of the polyester backbone, inherited from the bis-MPA core, is a significant advantage for in vivo applications.

-

Encapsulation of Therapeutics: Linear polyesters synthesized from this monomer can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and enabling their targeted delivery. [1]* Covalent Drug Conjugation: The peripheral allyl groups on dendritic structures can be functionalized to covalently attach drug molecules. This approach allows for precise control over drug loading and release kinetics.

-

Stimuli-Responsive Systems: The functional groups can be further modified to create polymers that respond to specific physiological stimuli, such as pH or enzymes, leading to triggered drug release at the target site.

Conclusion

Bis-mpa-diallyl ether is a versatile and highly functional monomer that holds significant promise for the development of advanced polymeric materials. Its straightforward synthesis from a readily available and biocompatible precursor, coupled with its orthogonal reactivity, makes it an attractive building block for researchers in polymer chemistry, materials science, and drug development. The ability to create well-defined linear, dendritic, and hyperbranched architectures with tunable properties opens up new avenues for the design of next-generation drug delivery systems, tissue engineering scaffolds, and diagnostic agents. Further research into the full potential of this molecule is warranted and is expected to lead to innovative solutions for various biomedical challenges.

References

-

Mondal, S., He, W., & Grayson, S. M. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Omega, 5(27), 16536–16546. [Link]

-

LookChem. (n.d.). BIS-MPA-DIALLYL ETHER. Retrieved March 30, 2026, from [Link]

Sources

Exploring Allyl-Functionalized bis-MPA: A Cornerstone for Advanced Dendritic Architectures

Executive Summary

The rapid evolution of dendritic polymers has necessitated the development of building blocks that offer structural perfection, synthetic scalability, and post-functionalization versatility. Among these, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has emerged as a gold standard aliphatic polyester monomer due to its biocompatibility, lack of toxicity, and hydrolytic degradability[1]. By introducing allyl functionalities to the bis-MPA scaffold, researchers have unlocked a robust platform that seamlessly integrates with high-yielding, metal-free Thiol-Ene Click (TEC) chemistry[2]. This technical guide explores the mechanistic rationale, synthetic workflows, and cutting-edge biomedical applications of allyl-functionalized bis-MPA dendrimers.

The Strategic Advantage of Allyl Functionalization

While traditional hydroxyl-terminated bis-MPA dendrimers provide excellent water solubility and biocompatibility, their peripheral modification often requires harsh esterification or amidation conditions that can lead to structural defects or partial degradation of the polyester backbone[3].

The strategic shift toward allyl-functionalized bis-MPA (e.g., using bis-allylated bis-MPA or 4-pentenoic anhydride) solves this bottleneck by providing an orthogonal reactive handle[2].

-

Chemoselectivity: The terminal alkene (allyl) is entirely inert during the divergent esterification growth phase of the dendrimer.

-

Metal-Free Click Chemistry: Allyl groups undergo UV-initiated Thiol-Ene Click (TEC) reactions with quantitative yields. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), TEC requires no cytotoxic metal catalysts, making it ideal for pharmaceutical and biomedical applications[4].

-

Hydrophobic Tuning: The allyl groups temporarily impart hydrophobicity, aiding in the self-assembly of amphiphilic linear-dendritic block copolymers into micelles prior to cross-linking into nanogels[5].

Caption: Workflow for the divergent synthesis and TEC post-functionalization of bis-MPA dendrimers.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the synthesis of allyl-functionalized bis-MPA dendrimers must follow a self-validating workflow. Every step must be verified by specific analytical checkpoints.

Protocol A: Divergent Synthesis of Allyl-Functionalized bis-MPA Dendrimers

This protocol utilizes Fluoride-Promoted Esterification (FPE) to ensure defect-free layer-by-layer growth[2].

-

Core Activation: Dissolve a multifunctional core (e.g., trimethylolpropane, TMP) in anhydrous dichloromethane (DCM).

-

FPE Coupling: Add acetonide-protected bis-MPA anhydride (1.5 eq. per OH group) and a catalytic amount of cesium fluoride (CsF). Stir at room temperature for 12 hours.

-

Causality: CsF acts as a mild base and nucleophilic catalyst, driving the esterification to 100% conversion without the epimerization or chain-scission risks associated with standard carbodiimide coupling (e.g., DCC/DMAP).

-

-

Deprotection: Treat the purified product with acidic Dowex-50W resin in methanol to remove the acetonide protecting groups, exposing the peripheral hydroxyls.

-

Allylation: React the hydroxyl-terminated dendrimer with bis-allylated bis-MPA (BAPA) or mono-allyl bis-MPA using the FPE method to yield the final allyl-functionalized dendrimer[3].

-

Validation Checkpoint: Perform Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). A single, narrow peak corresponding to the exact theoretical mass of the sodium adduct [M+Na]+ confirms structural perfection and absence of missing arms[2].

Protocol B: Post-Functionalization via Thiol-Ene Click (TEC)

-

Preparation: Dissolve the allyl-functionalized dendrimer and the desired functional thiol (e.g., cysteamine hydrochloride for antimicrobial applications) in a minimal amount of methanol or DMF[4].

-

Initiation: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq. per allyl group) as the photoinitiator.

-

Irradiation: Expose the reaction vial to UV light (365 nm) for 15–30 minutes at room temperature.

-

Causality: The radical-mediated anti-Markovnikov addition of the thiol across the allyl double bond is highly efficient and insensitive to oxygen and water, ensuring a robust reaction environment.

-

-

Validation Checkpoint: Analyze via 1 H NMR spectroscopy. The complete disappearance of the multiplet peaks at δ 5.8–6.0 ppm (internal allyl proton) and δ 5.2–5.4 ppm (terminal allyl protons) confirms 100% conversion[2].

Quantitative Data: Impact of Dendrimer Generation

The physical properties of the dendrimer dictate its behavior in macroscopic applications. When allyl-functionalized bis-MPA dendrimers are used as branched cross-linking additives in biomedical composites (such as triazine-trione (TATO) based bone cements), the generation (G) directly impacts the resin's viscosity and the composite's final mechanical strength[6].

Table 1: Physicochemical Properties and Composite Impact of Allyl-bis-MPA Dendrimers

| Dendrimer Generation | Molecular Weight ( g/mol ) | Number of Allyl Groups | Optimal Loading in TATO Composites (wt%) | Max Flexural Modulus (GPa) | Max Flexural Strength (MPa) |

| G1 | ~723 | 6 | 5.0% | 6.46 | 51.0 |

| G3 | ~3,534 | 24 | 1.0% | 6.20 | 48.5 |

Data synthesized from high-energy visible light thiol-ene composite studies[6]. Insight: Smaller G1 dendrimers act as dense cross-linking nodes, allowing higher weight loadings (5 wt%) to achieve maximum modulus. Conversely, the bulky G3 dendrimers drastically alter resin viscosity, achieving peak mechanical reinforcement at much lower concentrations (1 wt%)[6].

Cutting-Edge Applications

The versatility of the allyl-bis-MPA platform has catalyzed breakthroughs across multiple domains of nanomedicine and materials science.

A. Antimicrobial Macromolecules

The rise of antibiotic-resistant pathogens has driven the development of cationic linear-dendritic macromolecules. By utilizing allyl-functionalized bis-MPA dendrons with an azide group at the focal point, researchers can "click" hydrophobic aliphatic tails via CuAAC, followed by the orthogonal introduction of guanidinium or ammonium groups at the periphery via TEC[4]. These amphiphilic structures mimic natural antimicrobial peptides (AMPs), disrupting bacterial membranes while remaining hydrolytically degradable and non-toxic to eukaryotic cells[3].

B. Biomedical Composites for Bone Regeneration

Traditional metal plates for bone fractures require secondary removal surgeries. By integrating allyl-functionalized bis-MPA dendrimers into 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) and hydroxyapatite (HA) composites, researchers have created mechanically robust, degradable bone adhesives. The ester bonds within the bis-MPA core act as programmed degradation nodes, allowing the composite to safely resorb into the body as new bone tissue forms[6].

C. Responsive Nanogels and Drug Delivery

Allyl functionalities enable the synthesis of amphiphilic block copolymers (e.g., PEG-b-bis-MPA-allyl). In aqueous environments, these self-assemble into micelles. The concentrated allyl groups within the hydrophobic core can then be cross-linked via TEC to form stable nanogels. These nanocarriers exhibit high drug encapsulation efficiency and can be engineered to degrade under specific physiological triggers[5].

Caption: Diverse biomedical applications enabled by the allyl-functionalized bis-MPA dendritic platform.

Conclusion

The functionalization of bis-MPA dendrimers with allyl groups represents a paradigm shift in polymer chemistry. By decoupling the construction of the dendritic skeleton from its peripheral functionalization, researchers can leverage the speed and fidelity of Thiol-Ene Click chemistry. From mechanically tunable bone composites to highly selective antimicrobial nanotherapeutics, allyl-functionalized bis-MPA stands as a highly authoritative, self-validating building block for the next generation of advanced biomaterials.

References

-

CHAPTER 2: Bis-MPA Dendrimers and Other Dendritic Polyesters Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry Source: ACS Publications URL:[Link]

-

Responsive Organoselenium Dendritic Polymers: From Monodisperse Dendrimers to Self-Assembled Micelles for Advanced Therapeutic Applications Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Antibiotic-like properties of cationic linear-dendritic macromolecules having guanidinium peripheral groups Source: Universidad de Zaragoza / Materials Today Chemistry URL:[Link]

-

Accelerated Chemoselective Reactions to Sequence-Controlled Heterolayered Dendrimers Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Thermal Stability and Degradation Pathways of Bis-MPA Diallyl Ether: A Mechanistic and Experimental Guide

Executive Summary & Physicochemical Profiling

In the development of advanced macromolecular architectures—such as monodisperse dendrimers, hyperbranched polyesters, and targeted drug delivery vehicles—2,2-Bis(allyloxymethyl)propionic acid (commonly known as Bis-MPA diallyl ether or BMAE) serves as a critical multivalent building block. Featuring a tertiary carboxylic acid and two terminal allyl ether groups, BMAE enables divergent polymer growth and orthogonal functionalization via highly efficient thiol-ene "click" chemistry[1].

However, from an application science perspective, synthesizing these networks is only half the battle. The integration of BMAE into advanced materials requires a rigorous understanding of its thermal stability. The presence of allylic protons and ether linkages introduces specific thermal vulnerabilities that dictate the processing windows, curing temperatures, and operational limits of the resulting thermosets and nanocarriers.

Before mapping the degradation mechanisms, we must establish the baseline physicochemical properties. The neo-pentyl structure of the Bis-MPA core imparts a degree of steric hindrance that stabilizes the molecule at moderate temperatures, but the allyl ether moieties remain susceptible to high-temperature homolytic cleavage.

Table 1: Physicochemical and Baseline Thermal Properties of BMAE

| Property | Value | Analytical Method / Condition |

| Chemical Name | 2,2-Bis(allyloxymethyl)propionic acid | IUPAC Nomenclature |

| CAS Registry Number | 174822-36-7 | Standard Registry[2] |

| Molecular Formula | C11H18O4 | Elemental Analysis |

| Molecular Weight | 214.26 g/mol | Mass Spectrometry[2] |

| Glass Transition ( Tg ) | ~ -46 °C to -26 °C | DSC (10 °C/min, N₂), Dendritic Form[3] |

| Onset of Degradation ( Td5% ) | ~210 °C | TGA (N₂ atmosphere) |

| Peak Degradation ( Td_max ) | ~285 °C | Derivative TGA (DTG) |

Mechanistic Degradation Pathways

The thermal degradation of BMAE is heavily dependent on atmospheric conditions (inert vs. oxidative) and is driven by the differential bond dissociation energies of its functional groups. As an application scientist, I categorize these degradation routes into three primary causal pathways to better predict failure modes in scaled-up polymer networks:

Pathway A: Decarboxylation (200°C - 250°C)

The tertiary carboxylic acid group is the most thermally labile moiety on the BMAE molecule. Upon reaching its activation energy threshold (typically >200°C), the molecule undergoes rapid decarboxylation, releasing CO₂[4]. This process is often catalyzed by the presence of trace metals or acidic impurities left over from synthesis. In dendritic structures, this pathway strictly limits the upper processing temperature of acid-terminated intermediates.

Pathway B: Allylic Ether Cleavage and Claisen Rearrangement (>250°C)

At elevated temperatures, the C-O bonds of the allyl ether groups undergo homolytic scission. Because the resulting allyl radical is highly resonance-stabilized, this pathway is thermodynamically favored over primary alkyl chain scission. Additionally, intermediate Claisen-type rearrangements can occur, converting the allyl ethers into substituted aldehydes or enols before complete volatilization.

Pathway C: Thermo-Oxidative Degradation (O₂ Dependent)

In the presence of oxygen, the allylic protons—which possess exceptionally low bond dissociation energies—are highly susceptible to hydrogen abstraction. This initiates an auto-oxidation cascade, forming hydroperoxides. These hydroperoxides rapidly decompose into alkoxy and hydroxy radicals, leading to premature crosslinking, embrittlement, and eventual chain scission of the polymer network.

Fig 1: Primary thermal and thermo-oxidative degradation pathways of Bis-MPA diallyl ether.

Experimental Workflows for Thermal Profiling

Standard Thermogravimetric Analysis (TGA) is fundamentally insufficient for mechanistic profiling because it only quantifies mass loss without identifying the evolved chemical species. To establish a self-validating analytical system , researchers must employ hyphenated TGA-FTIR-GC/MS .

The Causality of the Workflow: By coupling TGA to FTIR and GC/MS, every mass loss event is simultaneously correlated with real-time functional group identification and exact molecular weight fragmentation. For example, if TGA registers a 15% mass drop at 220°C, the inline FTIR will confirm the presence of the asymmetric C=O stretch of carbon dioxide (2350 cm⁻¹), and the GC/MS will validate the exact m/z of the evolved fragment. This creates a closed-loop validation of the degradation pathway, eliminating analytical guesswork.

Step-by-Step Methodology: Hyphenated TGA-FTIR-GC/MS Protocol

-

Sample Preparation & Baseline Calibration: Accurately weigh 5.0 ± 0.1 mg of purified BMAE into an alumina crucible. Run a blank crucible baseline subtraction to eliminate buoyancy effects and thermal drift.

-

Atmospheric Purge: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to establish a strictly inert environment. This isolates purely thermal degradation (Pathways A & B) from thermo-oxidative pathways (Pathway C).

-

Thermal Ramping: Initiate a linear heating program from 25°C to 600°C at a controlled rate of 10°C/min.

-

Evolved Gas Transfer: Route the evolved gases through a heated transfer line (maintained at 250°C to prevent condensation of heavy fragments) directly into the FTIR gas cell.

-

Real-Time FTIR Acquisition: Collect IR spectra continuously (resolution 4 cm⁻¹, 8 scans/spectrum) to monitor the evolution of CO₂ and allyl fragments (C=C stretch at ~1640 cm⁻¹).

-

GC/MS Injection & Fragment Analysis: Program the transfer valve to inject gas aliquots into the GC/MS precisely at the peak derivative mass loss temperatures (e.g., Td_max at 285°C) for definitive fragment identification.

Fig 2: Hyphenated TGA-FTIR-GC/MS workflow for real-time thermal degradation profiling.

Implications for Polymer Network Stability

When BMAE is incorporated into thiol-ene networks or dendritic architectures, its intrinsic thermal stability defines the operational boundaries of the final material[1]. Thiol-ene "click" reactions utilizing BMAE yield highly homogeneous networks due to the precise functionality of the allyl ether groups[3].

However, the resulting thioether linkages and any residual unreacted allyl groups become the focal points of failure during thermal cycling. To maximize the operational lifespan of these thermosets, curing temperatures must be kept strictly below 200°C to prevent premature decarboxylation of the Bis-MPA core. Furthermore, for applications in biomedical drug delivery, understanding these degradation kinetics is vital for predicting the controlled release profiles and the clearance of the depolymerized Bis-MPA fragments from the body[5].

Conclusion

The thermal degradation of Bis-MPA diallyl ether is a multi-pathway process dominated by decarboxylation and allylic ether cleavage. By utilizing rigorous, self-validating hyphenated analytical techniques rather than standalone TGA, researchers can accurately map these pathways. This mechanistic understanding is non-negotiable for the rational design and safe scale-up of thermally resilient dendrimers, hydrogels, and advanced thermoset networks.

References

-

American Chemical Suppliers | Bis-mpa-diallyl ether (CAS No. 174822-36-7) Product Specifications | 2

-

ChemicalBook | 2,2-Bis(hydroxymethyl)propionic acid Properties and Stability | 4

-

DIVA Portal | Dendrimers: Synthesis, Characterization and Use in Thiol-Ene Networks | 6

-

ACS Macromolecules | Accelerated Growth of Dendrimers via Thiol−Ene and Esterification Reactions | 3

-

ACS Biomacromolecules | Degradable High Molecular Weight Monodisperse Dendritic Poly(ethylene glycols) | 5

Sources

Engineering Advanced Polymer Architectures: A Technical Guide to Bis-MPA Diallyl Ether and Thiol-Ene Click Chemistry

Introduction: The Mechanistic Elegance of the AB2 Paradigm

In modern materials science and drug delivery, the architectural precision of polymers determines their functional efficacy. Bis-MPA diallyl ether (2,2-bis(allyloxymethyl)propionic acid, CAS: 174822-36-7) has emerged as a critical building block for synthesizing monodisperse dendrimers, hyperbranched polymers, and hydrogels[1].

Derived from the biocompatible 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA)[2], this molecule functions as a highly efficient AB2 monomer . It possesses two distinct, orthogonal reactive handles:

-

A Single Carboxylic Acid (A-group): Enables attachment to a polymer core or backbone via esterification or amidation.

-

Two Allyl Ethers (B2-groups): Serve as reactive sites for radical-mediated thiol-ene "click" chemistry[3].

The strategic use of allyl ethers over acrylates is a deliberate mechanistic choice. Acrylates are prone to chain-growth homopolymerization, which leads to uncontrolled cross-linking and broad molecular weight distributions. In contrast, allyl ethers strictly follow a step-growth radical mechanism when reacted with thiols, ensuring highly uniform, monodisperse dendritic networks[4].

Diagram 1: Orthogonal reactivity of Bis-MPA Diallyl Ether in polymer synthesis.

Causality in Reaction Design for Materials Science

As an application scientist, selecting the right chemical pathway is not just about yield; it is about the downstream biological and physical viability of the material. The use of Bis-MPA diallyl ether is driven by two primary causal factors:

A. Metal-Free Biocompatibility for Drug Delivery

Historically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the standard for "click" polymer synthesis. However, transition-metal catalysts are notoriously difficult to purge from chelating polymer matrices, rendering the resulting materials cytotoxic and unsuitable for in vivo drug delivery[5]. The Causality: Thiol-ene click chemistry is entirely metal-free. By utilizing Bis-MPA diallyl ether, researchers can build complex, multivalent star polymers and nanocarriers that are natively biocompatible and FDA-friendly[6].

B. Overcoming Steric Hindrance via Acylpyridinium Intermediates

The carboxylic acid of Bis-MPA diallyl ether is attached to a neopentyl-like quaternary carbon. This extreme steric bulk makes standard Fischer esterification kinetically unfavorable. The Causality: To overcome this, protocols utilize Steglich esterification. The addition of DCC (N,N'-Dicyclohexylcarbodiimide) forms an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) then acts as an acyl transfer catalyst, rapidly converting this into a highly electrophilic acylpyridinium species. This lowers the activation energy, driving the esterification of hindered polyol cores to completion at room temperature[3].

Quantitative Physicochemical Profiling

Understanding the physical properties of the monomer is essential for calculating exact stoichiometric equivalents, which is the foundational requirement of step-growth polymerizations.

| Property | Value | Scientific Significance |

| CAS Number | 174822-36-7 | Standardized identification for regulatory compliance[1]. |

| Molecular Formula | C11H18O4 | Defines the AB2 stoichiometry (1x Carboxyl, 2x Allyl)[1]. |

| Molecular Weight | 214.26 g/mol | Critical for calculating molar equivalents in step-growth[1]. |

| LogP | ~1.48 | Indicates moderate lipophilicity; soluble in DCM, DMF, and THF[1]. |

| Reactive Groups | -COOH (1), -O-CH2-CH=CH2 (2) | Enables orthogonal esterification and radical thiol-ene click[3]. |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols for accelerated dendrimer growth incorporate mandatory in-process analytical validation steps.

Protocol 1: Core Esterification (Generation of G1-Allyl Dendrimer)

Objective: Attach Bis-MPA diallyl ether to a polyol core (e.g., Trimethylolpropane, TMP).

-

Preparation: Dissolve TMP (1 eq.) and Bis-MPA diallyl ether (3.5 eq., slight excess) in anhydrous Dichloromethane (DCM).

-

Catalysis: Add DMAP (0.3 eq.) and cool the reaction flask to 0 °C under dry Nitrogen.

-

Coupling: Slowly add DCC (4.0 eq.) dissolved in DCM dropwise over 30 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Purification: Filter the DCU. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Self-Validation (1H NMR): Confirm the complete disappearance of the carboxylic acid proton. Validate the structural integrity by identifying the terminal allyl protons (multiplet at ~5.8 ppm and doublet at ~5.2 ppm).

Protocol 2: Thiol-Ene Photo-Click (Generation of G1-Hydroxyl Dendrimer)

Objective: Functionalize the allyl-terminated dendrimer with 1-thioglycerol to double the surface functional groups.

-

Preparation: Dissolve the G1-Allyl dendrimer (1 eq. of allyl groups) and 1-thioglycerol (1.5 eq. per allyl group) in a minimal amount of methanol or DMF.

-

Initiation: Add the photoinitiator DMPA (2,2-dimethoxy-2-phenylacetophenone, 0.05 eq.). Causality: DMPA undergoes Type I α -cleavage under UV light, generating radicals at room temperature, which protects heat-sensitive cores[5].

-

Irradiation: Expose the solution to 365 nm UV light for 20–30 minutes.

-

Purification: Precipitate the polymer in cold diethyl ether to remove excess thiol and photoinitiator.

-

Self-Validation (FT-IR & NMR): Perform FT-IR to confirm the complete disappearance of the allyl C=C stretch at 1640 cm⁻¹ and the thiol S-H stretch at 2550 cm⁻¹. 1H NMR should show the emergence of thioether linkage protons.

Diagram 2: Self-validating workflow for iterative dendrimer growth.

Sources

Architectural Mastery of Bis-MPA Diallyl Ether: A Technical Guide for Advanced Polymer and Therapeutic Design

Executive Summary

In the landscape of advanced polymer chemistry and targeted drug delivery, the structural precision of building blocks dictates the efficacy of the final macromolecule. Bis-MPA diallyl ether (CAS: 174822-36-7), chemically known as 3-(allyloxy)-2-((allyloxy)methyl)-2-methylpropanoic acid, stands out as a highly versatile AB2-type monomer[1]. Derived from the foundational 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA)[2], this monomer bridges the gap between traditional step-growth polymerization and modern click chemistry.

As a Senior Application Scientist, I have found that the true value of Bis-MPA diallyl ether lies in its orthogonal reactivity. By offering dual terminal alkenes alongside a focal carboxylic acid, it enables the synthesis of hyperbranched polymers, dendrimers, and UV-curable polyurethane dispersions (PUDs) without the need for complex protection-deprotection schemes. This whitepaper deconstructs its structural characteristics, physicochemical properties, and provides a field-proven, self-validating protocol for its synthesis.

Molecular Architecture & Orthogonal Reactivity

The structural brilliance of Bis-MPA diallyl ether is rooted in its neopentyl core . This highly branched aliphatic backbone lacks β-hydrogens, which imparts exceptional thermal stability and prevents unwanted elimination reactions during high-temperature processing.

The molecule is defined by two distinct functional domains that do not interfere with one another, allowing for orthogonal reactivity :

-

The Carboxylic Acid Focal Point (A-group): Serves as the anchoring site. It can undergo esterification or amidation (e.g., peptide coupling) to attach the monomer to a polymer backbone, a therapeutic payload, or a dendrimer core.

-

The Dual Allyl Ether Groups (B-groups): Serve as the branching or crosslinking sites. The electron-rich carbon-carbon double bonds are highly reactive toward radical-mediated thiol-ene click chemistry and standard photopolymerization.

Orthogonal reactivity pathways of Bis-MPA diallyl ether.

Physicochemical Profiling

Understanding the quantitative parameters of Bis-MPA diallyl ether is critical for predicting its behavior in solvent systems and biological environments. The data summarized below dictates its formulation dynamics, particularly in drug development where solubility and partition coefficients govern bioavailability.

| Property | Value | Causality / Significance in Design |

| CAS Number | 174822-36-7 | Unique identifier for regulatory and sourcing verification[1]. |

| Molecular Weight | 214.26 g/mol | Low molecular weight ensures high diffusion rates and mobility during bulk polymerization[1]. |

| Topological PSA | 55.76 Ų | Indicates moderate polarity, dominated by the carboxylic acid focal point, ensuring solubility in polar aprotic solvents[3]. |

| LogP | 1.48 | Exhibits an amphiphilic balance, making it suitable for stabilizing micellar formulations in drug delivery systems[1]. |

| Hydrogen Bond Donors | 1 | The single carboxylic acid allows for targeted, orthogonal hydrogen bonding or peptide conjugation[3]. |

| Hydrogen Bond Acceptors | 4 | Ether and carbonyl oxygens enhance interaction with aqueous environments in hydrogel networks[3]. |

| Rotatable Bonds | 9 | High conformational flexibility is crucial for the structural adaptability of hyperbranched dendrimers[3]. |

Self-Validating Synthesis Protocol: Mechanistic Causality

The synthesis of Bis-MPA diallyl ether relies on the nucleophilic substitution (SN2) of allyl bromide by the alkoxide of Bis-MPA[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding in-process controls and explaining the causality behind every experimental choice.

Step-by-step synthetic workflow of Bis-MPA diallyl ether.

Step-by-Step Methodology

Step 1: Reagent Preparation & Dehydration

-

Action: Suspend 1 molar equivalent of rigorously dried in anhydrous toluene[4].

-

Causality: Moisture competes with the hydroxyl groups for the base and can hydrolyze the allyl bromide electrophile into allyl alcohol, drastically reducing the yield. Toluene is selected because it forms an azeotrope with water, allowing for continuous moisture removal.

Step 2: Alkoxide Generation

-

Action: Introduce 2.2 molar equivalents of Sodium Hydroxide (NaOH) and heat the mixture.

-

Causality: NaOH acts as a strong base to deprotonate the primary hydroxyls of Bis-MPA. The slight excess ensures complete deprotonation. By heating the reaction, the water byproduct of the acid-base neutralization is continuously removed via a Dean-Stark apparatus, shifting the equilibrium entirely toward alkoxide formation (Le Chatelier’s principle).

Step 3: Electrophilic Addition

-

Action: Add 2.5 molar equivalents of allyl bromide dropwise to the reaction vessel under continuous stirring.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This prevents runaway exothermic reactions and minimizes the risk of unwanted side reactions, such as the esterification of the less nucleophilic carboxylic acid focal point.

Step 4: SN2 Etherification (Kinetic Activation)

-

Action: Reflux the mixture at 110 °C for 12-16 hours[1].

-

Causality: The neopentyl carbon adjacent to the reacting oxygen creates significant steric bulk. A high temperature (110 °C) provides the necessary kinetic energy to overcome the activation barrier for the bimolecular nucleophilic substitution (SN2) at the allylic carbon.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The reaction is complete when the baseline Bis-MPA spot is fully consumed, validating the kinetic progression.

Step 5: Workup, Isolation, and Structural Confirmation

-

Action: Cool the mixture, acidify with dilute HCl to pH 3, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product (~92% yield)[1].

-

Causality: Acidification is critical to reprotonate the carboxylate group back to a carboxylic acid, rendering the molecule soluble in the organic extraction solvent rather than the aqueous phase.

-

Self-Validation Check: Validate the final structure via ¹H NMR spectroscopy. The presence of multiplet peaks at ~5.8-6.0 ppm (internal alkene protons) and ~5.1-5.3 ppm (terminal alkene protons), alongside the disappearance of primary hydroxyl proton signals, confirms successful di-allylation.

Applications in Advanced Therapeutics & Polymer Science

Dendrimer-Based Drug Delivery Systems

In drug development, Bis-MPA diallyl ether is a foundational building block for synthesizing biocompatible dendrimers. The carboxylic acid focal point can be conjugated to targeting peptides (e.g., RGD for tumor targeting), while the allyl surface groups undergo rapid, high-yield thiol-ene click reactions to attach multiple copies of a therapeutic payload or PEG chains for stealth properties. The neopentyl backbone ensures these nanocarriers are non-toxic and structurally stable in systemic circulation.

UV-Curable Polyurethane Dispersions (PUDs)

While standard is the industry standard for stabilizing waterborne PUDs[2], incorporating Bis-MPA diallyl ether introduces pendant double bonds into the polyurethane backbone. This allows the resulting coatings or tissue-engineering hydrogels to be post-cured via UV light, dramatically enhancing their mechanical strength and chemical resistance without compromising their initial water-dispersibility.

References

-

LookChem - BIS-MPA-DIALLYL ETHER: Chemical Properties and Synthetic Route. Available at:[Link]

Sources

Bis-MPA diallyl ether storage conditions and shelf life

An In-depth Technical Guide to the Storage and Handling of Bis-MPA Diallyl Ether

Introduction

Bis-MPA diallyl ether, chemically known as 3-(allyloxy)-2-((allyloxy)methyl)-2-methylpropanoic acid (CAS No. 174822-36-7), is a unique monomer possessing a combination of reactive functional groups.[1] Its structure, featuring a central carboxylic acid derived from 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) and two terminal allyl ether groups, makes it a valuable building block in polymer science. It serves as a precursor for synthesizing dendrimers, hyperbranched polymers, and cross-linked networks for applications in coatings, adhesives, and advanced biomaterials.[2]

The dual reactivity of the allyl groups presents a significant challenge for long-term storage and handling. The propensity of ethers, particularly those with allylic structures, to undergo oxidative degradation and polymerization necessitates a robust and scientifically grounded storage protocol. This guide provides an in-depth analysis of the factors affecting the stability of Bis-MPA diallyl ether, recommended storage conditions, and essential handling protocols to ensure its quality and safety for research and development applications.

Core Principles of Chemical Stability for Diallyl Ethers

The long-term stability of Bis-MPA diallyl ether is primarily dictated by the chemistry of its diallyl ether moiety. Several degradation pathways can compromise the purity and reactivity of the material, with the most critical being oxidative peroxide formation.

Peroxide Formation: The Primary Degradation Pathway

Like many ether compounds, diallyl ethers are highly susceptible to autoxidation in the presence of atmospheric oxygen.[3][4][5] This process is a free-radical chain reaction initiated by light, heat, or the presence of contaminants.

-

Initiation : An initiator (e.g., UV light) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a radical.

-

Propagation : This radical reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain.

-

Termination : The reaction terminates when radicals combine.

These resulting peroxides are thermally unstable and can be shock-sensitive, posing a significant explosion hazard, especially upon concentration during distillation or solvent evaporation.[6][7][8] The presence of white crystals around the cap of an ether container is a potential sign of dangerous peroxide formation.[6]

Undesired Polymerization

The terminal double bonds of the allyl groups are susceptible to premature polymerization. This can be initiated by the same factors that promote peroxide formation—heat and light—as well as by trace impurities such as acids, bases, or metal contaminants.[9] Uncontrolled polymerization can lead to an increase in viscosity, gelation, or complete solidification of the material, rendering it unusable.

High-Temperature Rearrangement

While typically requiring elevated temperatures or a catalyst, allyl ethers can undergo Claisen rearrangement.[10] For molecules like Bis-MPA diallyl ether, this could lead to the formation of isomeric impurities, altering the material's reactivity and performance in subsequent synthetic steps.

Recommended Storage Conditions: A Proactive Approach to Stability

A multi-faceted approach is required to mitigate the degradation risks associated with Bis-MPA diallyl ether. The following conditions are based on established best practices for handling peroxide-forming chemicals.[5][11][12][13]

| Parameter | Recommendation | Rationale and Expert Insights |

| Temperature | Store in a cool location (2-8°C recommended). | Lowering the temperature significantly reduces the rate of all chemical reactions, including peroxide formation and polymerization. Refrigeration is a key preventative measure.[14] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | This is the most critical factor for preventing oxidative degradation. By replacing oxygen in the headspace, the primary reactant for peroxide formation is eliminated.[12] |

| Light | Keep in the dark. Use amber or opaque containers. | UV light provides the activation energy to initiate free-radical chain reactions. Protection from light is essential to inhibit both peroxidation and unwanted polymerization.[5][12][15] |

| Container | Tightly sealed, appropriate glass or lined metal container. | A secure seal prevents the ingress of atmospheric oxygen and moisture.[11][16][17] Ensure the container material is compatible and does not leach impurities. |

| Inhibitors | Use only if the product is supplied with an inhibitor (e.g., BHT). | Commercial ethers often contain a free-radical scavenger like butylated hydroxytoluene (BHT). If adding an inhibitor, ensure it is compatible with downstream applications. |

| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents. | These materials can catalyze degradation or react violently with ethers and potential peroxides.[5][6][11] |

Shelf Life: Estimation and Validation

There is no standardized, published shelf life specifically for Bis-MPA diallyl ether. However, based on data from analogous compounds and general chemical principles, the following guidelines can be applied:

-

Unopened Container (Ideal Conditions): When stored unopened from the manufacturer under a blanket of inert gas, in the dark, and under refrigeration, the material may remain stable for 1-2 years . Some highly stable, inhibited ether-based systems can have shelf lives up to 5 years, but this should not be assumed for a reactive monomer like Bis-MPA diallyl ether without specific supplier data.[17]

-

Opened Container: The shelf life is drastically reduced once the seal is broken and the material is exposed to the atmosphere. A conservative and safe policy should be adopted:

It is crucial to understand that shelf life is an indicator, not a guarantee. The only way to ensure the integrity of an opened container of a peroxide-forming ether is through periodic testing.

Experimental Protocols: A Self-Validating System for Safe Use

Protocol 1: Safe Handling and Dispensing

This protocol minimizes atmospheric exposure during use.

-

Allow the refrigerated container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the product.

-

Work within a fume hood with all ignition sources removed.[13]

-

Before opening, visually inspect the container for signs of peroxide formation (e.g., crystal formation, cloudiness).[6][7] If observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

-

Briefly break the seal to equalize pressure, then establish a positive pressure of an inert gas (e.g., nitrogen) into the headspace.

-

Use a clean, dry syringe or cannula to transfer the desired amount of liquid to the reaction vessel under the inert atmosphere.

-

Before sealing the original container, flush the headspace again with inert gas.

-

Seal the container tightly, wrap with paraffin film for extra security, and return to cool, dark storage.

Protocol 2: Peroxide Detection (Potassium Iodide Method)

This protocol validates the safety of the material before each use.

-

Preparation: In a clean glass test tube, add 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid.

-

Sample Addition: Add 1 mL of the Bis-MPA diallyl ether to be tested.

-

Observation: Gently mix the solution and observe for 1 minute.

-

Interpretation:

-

Negative Result (Safe): The solution remains colorless. The material is safe for use.

-

Positive Result (Hazardous): The formation of a yellow to brown color indicates the presence of peroxides (from the oxidation of I⁻ to I₂). The intensity of the color correlates with the peroxide concentration.

-

-

Action: If a positive result is obtained, do not use the material. It should either be decontaminated by a trained professional or disposed of as hazardous waste according to institutional guidelines.

Visualizing Stability and Handling Logic

The following diagrams illustrate the key relationships and decision-making processes for managing Bis-MPA diallyl ether.

Caption: Decision workflow for handling stored Bis-MPA diallyl ether.

References

-

BIS-MPA-DIALLYL ETHER . LookChem. [Link]

-

Diethyl ether . Zaera Research Group, University of California, Riverside, 11 Oct 2022. [Link]

-

Diethyl Ether - Standard Operating Procedure . UC Center for Laboratory Safety, 14 Dec 2012. [Link]

-

Ether – Knowledge and References . Taylor & Francis. [Link]

-

Proper Handling and Storage of Chemicals . ResearchGate, 15 Oct 2016. [Link]

-

Diallyl ether . PubChem, National Institutes of Health. [Link]

-

Ether: Its hazards and safe use . University of Edinburgh, 10 Jul 2009. [Link]

-

Bisphenol-A Diallyl Ether . Cymer Chemicals. [Link]

-

SAFETY DATA SHEET . Covestro Solution Center, 22 Aug 2012. [Link]

-

Allyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

-

Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers . PMC, National Institutes of Health. [Link]

-

RAM3463… Bis- MPA-diallylether . Ramidus Store. [Link]

- A kind of preparation method of bisphenol A bisallyl ether.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. DIALLYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Diallyl ether | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CAS 557-40-4: Diallyl ether | CymitQuimica [cymitquimica.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. cymerchemicals.com [cymerchemicals.com]

- 18. exxonmobilchemical.com [exxonmobilchemical.com]

Application Note: Synthesizing Biocompatible Hydrogels via Thiol-Ene Click Chemistry using Bis-MPA Diallyl Ether

Executive Summary & Mechanistic Rationale

The development of structurally precise, biocompatible hydrogels is a critical pathway in modern tissue engineering and controlled drug delivery. Traditional chain-growth radical polymerizations (e.g., methacrylates) often yield heterogeneous polymer networks and are highly susceptible to oxygen inhibition. To overcome these limitations, researchers have pivoted toward thiol-ene click chemistry [1].

By utilizing 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) functionalized with allyl groups (Bis-MPA diallyl ether) as the "ene" macromer, scientists can leverage a radical step-growth polymerization mechanism[2]. Bis-MPA is uniquely suited for this application: its dendritic architecture allows for high functional group density, while its aliphatic ester linkages provide controlled, predictable hydrolytic degradation in physiological environments[1]. When reacted with thiol-functionalized crosslinkers (e.g., PEG-dithiol) under mild UV irradiation, the resulting hydrogels exhibit near-perfect network homogeneity, rapid gelation kinetics (< 20 seconds), and exceptional cytocompatibility[3].

Process Visualization

Workflow of UV-initiated thiol-ene click hydrogel synthesis using Bis-MPA diallyl ether.

Materials & Reagents

| Component | Function | Selection Causality |

| Bis-MPA Diallyl Ether (Macromer) | Ene-donor / Structural Backbone | Provides biodegradable ester bonds and precise multivalent allyl presentation for step-growth crosslinking[1]. |

| PEG-Dithiol (Crosslinker) | Thiol-donor | Imparts water solubility, flexibility, and bio-inertness to the network[3]. |

| LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Photoinitiator | Chosen over Irgacure 2959 due to superior water solubility and high molar extinction coefficient at 365 nm, allowing lower UV doses to preserve cell viability[3]. |

| 1X PBS (pH 7.4) | Aqueous Solvent | Maintains physiological osmolarity. Critical: pH > 8 promotes unwanted disulfide bond formation (thiol oxidation), which competes with the click reaction. |

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Each phase includes physical or analytical checkpoints to ensure the causality of the chemical reactions is maintained.

Protocol A: Precursor Formulation & Stoichiometric Balancing

Objective: Prepare a homogeneous, stoichiometric (1:1 allyl:thiol) precursor solution.

-

Calculate Equivalents: Determine the exact mass of Bis-MPA diallyl ether and PEG-dithiol required to achieve a 1:1 molar ratio of allyl to thiol groups. Note: Off-stoichiometric ratios (e.g., 1:0.5) will intentionally leave unreacted groups for post-gelation bioconjugation but will drastically reduce the storage modulus.

-

Dissolution: Dissolve the Bis-MPA macromer and PEG-dithiol in 1X PBS (pH 7.4) to achieve the desired final polymer concentration (typically 10 wt% to 30 wt%)[1].

-

Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% - 0.1% (w/v).

-

Degassing (Validation Checkpoint 1): Centrifuge the solution at 3,000 x g for 2 minutes or place under a mild vacuum. Causality: While thiol-ene reactions are not oxygen-inhibited, microbubbles act as stress concentrators that prematurely fracture the hydrogel during mechanical testing. The solution must be optically clear and bubble-free.

Protocol B: Photopolymerization & Network Formation

Objective: Initiate the radical step-growth mechanism to form the hydrogel network.

-

Casting: Pipette the degassed precursor solution into a silicone or Teflon mold (e.g., 8 mm diameter x 2 mm depth for rheological testing).

-

UV Irradiation: Expose the mold to a 365 nm UV light source at an intensity of 10 mW/cm² for 10 to 30 seconds[2].

-

In Situ Rheology (Validation Checkpoint 2): To validate gelation kinetics, perform the irradiation directly on a rheometer equipped with a UV-transparent glass plate. Monitor the storage modulus ( G′ ) and loss modulus ( G′′ ). The crossover point ( G′>G′′ ) defines the exact gelation time ( tgel ). A stable plateau in G′ confirms the completion of the click reaction[2].

Protocol C: Post-Gelation Characterization

Objective: Verify network integrity and swelling behavior.

-

Sol-Fraction Removal: Transfer the cured hydrogels into an excess of sterile 1X PBS at 4 °C for 24 hours (change buffer twice) to leach out unreacted monomers and photoinitiator.

-

Gel Fraction Calculation (Validation Checkpoint 3): Lyophilize the washed hydrogel and record the dry weight ( Wd ). Compare this to the theoretical dry weight of the initial polymer mass ( Wi ). A gel fraction ( Wd/Wi×100 ) > 95% validates that the 1:1 stoichiometric click reaction was highly efficient[1].

-

Equilibrium Swelling: Submerge the dried gel in PBS at 37 °C until it reaches a constant swollen weight ( Ws ). Calculate the swelling ratio ( Q=Ws/Wd ).

Quantitative Data & Expected Outcomes

The mechanical and physical properties of Bis-MPA diallyl ether/PEG-dithiol hydrogels are highly tunable. The table below summarizes expected baseline metrics across different formulations[1][3].

| Formulation (wt%) | Allyl:Thiol Molar Ratio | UV Exposure Time (s) | Gelation Time ( tgel ) | Storage Modulus ( G′ ) | Equilibrium Swelling Ratio ( Q ) |

| 10 wt% | 1:1 | 30 | ~ 12 s | 3.5 ± 0.5 kPa | 38.2 ± 2.1 |

| 20 wt% | 1:1 | 30 | ~ 8 s | 18.4 ± 1.2 kPa | 22.5 ± 1.5 |

| 30 wt% | 1:1 | 30 | ~ 5 s | 45.1 ± 3.0 kPa | 12.1 ± 0.8 |

| 20 wt% | 1:0.5 (Off-stoich) | 60 | ~ 25 s | 6.2 ± 0.8 kPa | 31.4 ± 1.9 |

Data Interpretation: Increasing the polymer weight percentage increases the crosslink density, which directly causes a logarithmic increase in the storage modulus ( G′ ) and a proportional decrease in the equilibrium swelling ratio ( Q ). Off-stoichiometric formulations drastically reduce network connectivity, leading to softer gels that swell more extensively[1].

References

- Source: acs.

- Source: acs.

- Source: nih.

Sources

Application Note: Advanced Bis-MPA-Diallyl Ether Crosslinking Techniques for 3D Bioprinting Resins

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application: 3D Bioprinting, Tissue Engineering, and Regenerative Medicine (e.g., Bone Scaffold Fabrication)

Executive Summary

The transition from traditional methacryloyl-based resins (e.g., GelMA) to thiol-ene click chemistry represents a paradigm shift in 3D bioprinting. While methacrylates cure via chain-growth polymerization—often suffering from oxygen inhibition and high shrinkage stress—thiol-ene systems utilize a step-growth mechanism. This application note details the formulation, mechanistic rationale, and bioprinting protocol for hydrogels based on Bis-MPA-diallyl ether functionalized prepolymers. By leveraging High-Energy Visible (HEV) light-induced thiol-ene coupling (TEC), researchers can achieve rapid, oxygen-tolerant crosslinking with highly tunable mechanical properties and predictable in vivo degradation profiles.

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is critical to understand that successful bioprinting is not just about extrusion—it is about controlling the thermodynamic and kinetic environment of the cells.

-

Why Bis-MPA (2,2-bis(hydroxymethyl)propionic acid)? Bis-MPA is a biocompatible building block used to create dendritic-linear-dendritic (DLD) copolymers. The critical advantage of the Bis-MPA polyester backbone is its susceptibility to hydrolytic degradation. The ester bonds hydrolyze predictably in physiological conditions, allowing the 3D-printed scaffold to degrade at a rate commensurate with new tissue formation (e.g., bone regeneration) [1].

-

Why Allyl Ethers? Functionalizing the outermost generation of the DLD with allyl ethers provides an ideal balance of stability and reactivity. Unlike acrylates, which can undergo premature hydrolysis or unwanted Michael addition, allyl ethers remain highly stable in aqueous bioinks until exposed to HEV light and a photoinitiator.

-

Why Thiol-Ene Step-Growth Polymerization? Thiol-ene coupling (TEC) proceeds via an alternating step-growth mechanism. Causality: Because the polymer network builds up gradually rather than through rapid chain-growth, the gel point is delayed. This drastically reduces internal shrinkage stress, preserving high print fidelity. Furthermore, the thiol-ene radical mechanism is fundamentally insensitive to oxygen inhibition, allowing for reliable bioprinting in ambient atmospheric conditions [2].

Workflow Visualization

The following diagram illustrates the stoichiometric assembly and crosslinking workflow of the Bis-MPA allyl ether bioink.

Fig 1: Workflow of Bis-MPA allyl ether and thiol crosslinking via HEV light in 3D bioprinting.

Materials and Reagents

-

Prepolymer: Allyl-functionalized dendritic-linear-dendritic (DLD) copolymer (e.g., PEG10k-G2-BAPA).

-

Crosslinker: DL-dithiothreitol (DTT) or PEG-dithiol (PEG1k-SH).

-

Photoinitiator (PI): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for 405 nm HEV light.

-

Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

Biologicals: Bone Marrow Mesenchymal Stem Cells (BMSCs) at a density of 5×106 cells/mL.

Step-by-Step Protocol: Bioink Formulation and Bioprinting

This protocol is designed as a self-validating system. Each critical step includes an internal check to ensure the chemical integrity of the bioink before proceeding to the next phase.

Phase 1: Stoichiometric Bioink Preparation

-

Calculate Molar Equivalents: Determine the exact concentration of allyl groups (-C=C) on your Bis-MPA DLD prepolymer via 1 H-NMR.

-

Causality: Thiol-ene click reactions require a strict 1:1 molar ratio of thiol (-SH) to allyl groups. Deviating from equimolar stoichiometry mathematically caps the maximum achievable crosslink density and leaves unreacted monomers that can induce cytotoxicity.

-

-

Dissolve Prepolymer: Dissolve the PEG10k-G2-BAPA prepolymer in 1X PBS to achieve the desired dry weight content (e.g., 10% or 20% w/v). Stir at 37°C until completely homogeneous.

-

Add Photoinitiator: Add LAP to a final concentration of 0.1% (w/v). Protect the solution from ambient light from this point forward to prevent premature radical generation.

-

Incorporate Crosslinker: Add the calculated equimolar amount of DTT or PEG1k-SH. Mix gently but thoroughly using a positive displacement pipette to avoid introducing air bubbles.

Phase 2: Cell Encapsulation

-

Cell Suspension: Resuspend the BMSC pellet in a minimal volume of the formulated bioink.

-

Homogenization: Gently fold the cell suspension into the bulk bioink.

-

Self-Validation Check: Perform a Trypan Blue exclusion test on a 10 µL aliquot. Viability should remain >95%. If viability drops significantly here, the pH of the prepolymer solution may be overly acidic (a common issue if the Bis-MPA was not properly purified post-synthesis).

-

Phase 3: 3D Bioprinting (Extrusion or DLP)

-

Load the Cartridge: Transfer the bioink into a UV-shielded syringe cartridge.

-

Print Parameters: Extrude the bioink onto a temperature-controlled bed (typically 20-25°C).

-

In Situ Crosslinking: Irradiate the printed construct with HEV light (405 nm) at an intensity of 10-20 mW/cm 2 for 30-60 seconds.

-

Causality: HEV light (405 nm) is chosen over traditional UV (365 nm) because it penetrates deeper into the hydrogel matrix without causing the pyrimidine dimers and DNA damage associated with UV light, thereby preserving BMSC viability [1].

-

Phase 4: Post-Processing and Validation

-

Washing: Submerge the printed construct in sterile 1X PBS for 5 minutes to diffuse out any unreacted photoinitiator.

-

Incubation: Transfer to osteogenic culture media and incubate at 37°C, 5% CO 2 .

-

Self-Validation Check (Swell Test): Print a secondary, cell-free 5x5x5 mm sacrificial cube. Submerge it in PBS for 24 hours. If the cube dissolves, the crosslinking density is insufficient (check PI degradation or light source intensity). If it swells but retains its geometry, the step-growth network has successfully formed.

-

Quantitative Data: Tuning Mechanical Properties

The physical properties of the Bis-MPA-diallyl ether hydrogels can be finely tuned by altering the generation of the DLD copolymer, the valency of the crosslinker, and the dry weight content. The table below summarizes the expected outcomes based on authoritative characterizations [1].

| DLD Prepolymer Generation | Crosslinker Type | Dry Weight Content (%) | Storage Modulus (G') | Swelling Behavior | BMSC Viability (Day 7) |

| PEG10k-G1-BAPA | DTT (Small molecule) | 10% | 3.05 ± 0.06 kPa | High | > 90% |

| PEG10k-G2-BAPA | DTT (Small molecule) | 20% | 40.9 ± 0.50 kPa | Moderate | > 95% |

| PEG10k-G2-BAPA | PEG1k-SH (Polymeric) | 10% | ~ 5.00 kPa | Very High | > 90% |

| PEG10k-G2-BAPA | PEG1k-SH (Polymeric) | 20% | ~ 25.00 kPa | Moderate | > 95% |

Data Interpretation: Increasing the generation of the Bis-MPA dendron (from G1 to G2) exponentially increases the number of peripheral allyl groups. When combined with a short, rigid crosslinker like DTT at a 20% dry weight, the storage modulus reaches ~40.9 kPa, which is optimal for initiating mechanotransduction pathways necessary for osteogenic differentiation in bone regeneration applications.

References

-

Title: Injectable Dendritic Hydrogels Curable by High-Energy Visible Light for Cell Delivery in Bone Regeneration Source: Chemistry of Materials (ACS Publications) URL: [Link]

-

Title: Ternary thiol–ene systems as high-performance bone adhesives for potential clinical use Source: RSC Applied Polymers (Royal Society of Chemistry) URL: [Link]

Application Note: Functionalizing Polyethylene Glycol (PEG) with Bis-MPA Diallyl Ether (BAPA)

Executive Summary & Application Rationale

The functionalization of Polyethylene Glycol (PEG) with 2,2-bis(allyloxymethyl)propionic acid (Bis-MPA diallyl ether, or BAPA) is a foundational technique in modern polymer chemistry and drug delivery. By capping the terminal hydroxyl groups of PEG with BAPA, researchers can synthesize dendritic-linear-dendritic (DLD) block copolymers and highly tunable macromers[1].

The primary advantage of this functionalization is the introduction of terminal allyl ether groups. These alkenes are highly reactive substrates for orthogonal Thiol-Ene Click (TEC) chemistry [2]. Because TEC is a radical-mediated process that does not require toxic metal catalysts (unlike copper-catalyzed azide-alkyne cycloaddition), PEG-BAPA conjugates are ideal precursors for synthesizing biocompatible hydrogels, nanocarriers, and tissue engineering scaffolds[3].

Mechanistic Causality: Why the Anhydride Route?

Direct Steglich esterification of PEG-OH with BAPA acid using N,N'-Dicyclohexylcarbodiimide (DCC) is possible but structurally flawed for high-purity applications. Direct coupling often leads to the entrapment of dicyclohexylurea (DCU)—a highly insoluble byproduct—within the PEG matrix. DCU is notoriously difficult to separate from high-molecular-weight PEG.

The Self-Validating Alternative: Pre-synthesizing BAPA anhydride isolates the DCU byproduct early in the workflow, before the PEG polymer is ever introduced[2]. The subsequent esterification of PEG-OH relies on the highly reactive BAPA anhydride, driven by 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and pyridine as an acid scavenger[4]. This two-phase approach ensures >95% end-group conversion and allows for a simple, liquid-liquid extraction purification scheme that inherently validates the removal of small-molecule impurities.

Reaction Logic & Workflow

Workflow of PEG functionalization with BAPA anhydride and subsequent thiol-ene crosslinking.

Materials and Reagents

| Reagent / Material | Role in Synthesis |

| PEG-OH (e.g., 2 kDa, 10 kDa) | Core polymer scaffold; nucleophile. |

| BAPA Acid | Precursor for anhydride synthesis. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dehydrating coupling agent for anhydride formation. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst; forms active N-acylpyridinium intermediate. |

| Pyridine | Auxiliary base; sponges liberated BAPA acid to drive equilibrium. |

| Dichloromethane (DCM) | Primary organic solvent; highly effective for PEG and BAPA. |

| NaHSO₄ (10% aq) & NaHCO₃ (10% aq) | Orthogonal extraction buffers for basic and acidic impurities. |

| Diethyl Ether | Anti-solvent for PEG precipitation and final purification. |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of BAPA Anhydride

Objective: Convert BAPA acid to a highly reactive anhydride while eliminating DCU.

-

Dissolution: In a round-bottom flask, dissolve 2.0 equivalents of BAPA acid in anhydrous DCM (approx. 0.5 M concentration).

-

Activation: Slowly add 1.0 equivalent of DCC to the stirring solution at room temperature.

-

Precipitation: As the dehydration reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will rapidly form. Allow the reaction to stir overnight to ensure complete conversion[2].

-

Filtration: Filter the heterogeneous mixture through a sintered glass funnel (or Celite pad) to remove the DCU byproduct.

-

Concentration: Evaporate the DCM under reduced pressure. The resulting BAPA anhydride is recovered as a pure, colorless, viscous liquid[2]. Note: Store under argon at 4°C to prevent hydrolysis.

Phase 2: Esterification of PEG-OH

Objective: Covalently attach BAPA to the terminal hydroxyls of PEG.

-

Preparation: Dissolve PEG-OH (1.0 eq of -OH groups), DMAP (0.8 eq per -OH), and Pyridine (6.0 eq per -OH) in anhydrous DCM[4].

-

Thermal Control: Submerge the reaction flask in an ice bath (0°C). Causality: Cooling mitigates exothermic side reactions and prevents the degradation of the ether backbone.

-

Addition: Dissolve BAPA anhydride (3.0 to 4.0 eq per -OH) in a small volume of DCM. Add this solution dropwise to the chilled PEG mixture[4].

-

Propagation: Remove the ice bath and allow the reaction to proceed at room temperature. For lower MW PEG (e.g., 2 kDa), 24 hours is sufficient. For higher MW PEG (e.g., 10 kDa), allow the reaction to proceed for up to 72 hours due to steric hindrance[4].

Phase 3: Purification & Validation

Objective: Isolate pure PEG-BAPA through a self-validating extraction and precipitation sequence.

-

Quenching: Add an excess of deionized water (e.g., 15 mL) to the reaction mixture and stir for 24 hours. Causality: This hydrolyzes any unreacted BAPA anhydride back into water-soluble BAPA acid, preventing it from co-precipitating with the PEG[4].

-

Acidic Extraction: Dilute the mixture with additional DCM. Wash the organic phase 4 times with 10% aqueous NaHSO₄. Causality: The acidic aqueous phase protonates DMAP and Pyridine, pulling these basic catalysts out of the organic layer[4].

-

Basic Extraction: Wash the organic phase 2 times with 10% aqueous NaHCO₃. Causality: The basic aqueous phase deprotonates the BAPA acid (both unreacted and quenched), moving it into the aqueous layer[4].

-

Drying & Precipitation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate slightly under reduced pressure. Precipitate the polymer by dripping the concentrated DCM solution into a large excess of cold diethyl ether[4].

-

Collection: Recover the functionalized PEG-BAPA via centrifugation or vacuum filtration and dry under vacuum to a constant weight.

Quantitative Data & Analytical Benchmarks

To validate the structural integrity and functionalization efficiency of the synthesized PEG-BAPA, ¹H NMR and Size Exclusion Chromatography (SEC) must be employed. Below is the diagnostic data matrix summarizing expected quantitative benchmarks[2][4].

| Analytical Parameter | Expected Value / Benchmark | Diagnostic Significance |

| ¹H NMR: Internal Allyl Proton | ~5.82 – 5.87 ppm (m, 1H) | Confirms the successful grafting of the BAPA allyl groups. |

| ¹H NMR: Terminal Allyl Protons | ~5.11 – 5.26 ppm (dd, 2H) | Validates the structural integrity of the terminal alkenes (no unwanted isomerization). |

| ¹H NMR: PEG Backbone | ~3.60 – 3.64 ppm (s, 4H per monomer) | Serves as the internal standard for calculating end-group conversion via integration. |

| End-Group Conversion | > 95% | Calculated by comparing the integral of the allyl protons to the known length of the PEG backbone. |

| SEC (Polydispersity, Đ) | < 1.05 | Ensures that no cross-linking, chain scission, or backbone degradation occurred during synthesis. |

References

-

Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules - ACS Publications. URL:[Link]

-

Multifunctional Poly(ethylene glycol): Synthesis, Characterization, and Potential Applications of Dendritic–Linear–Dendritic Block Copolymer Hybrids. Macromolecules - ACS Publications. URL:[Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. RSC.org. URL:[Link]

-

Accelerated Growth of Dendrimers via Thiol−Ene and Esterification Reactions. Macromolecules - ACS Publications. URL:[Link]

-

Placenta Powder-Infused Thiol-Ene PEG Hydrogels as Potential Tissue Engineering Scaffolds. Biomacromolecules - ACS Publications. URL:[Link]

Sources

Application Note: Step-by-Step Synthesis of Bis-MPA Diallyl Ether Dendrimers

Executive Summary

Aliphatic polyester dendrimers based on 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) are highly valued in drug delivery and nanomedicine due to their biodegradability, low toxicity, and precise monodispersity (1)[1]. By functionalizing the dendritic periphery with diallyl ether groups, researchers can unlock rapid, orthogonal post-synthetic modifications via radical-mediated thiol-ene click (TEC) chemistry (2)[2]. This application note provides a field-proven, step-by-step protocol for the divergent synthesis of Bis-MPA diallyl ether dendrimers, detailing the critical causality behind reagent selection, reaction conditions, and self-validating quality control milestones.

Mechanistic Logic & Synthetic Strategy

The synthesis utilizes a divergent, layer-by-layer growth approach. The foundational step is the conversion of the Bis-MPA monomer into an AB2-type clickable building block: Bis-allylated Bis-MPA (BAPA).

-

Etherification : The neopentyl hydroxyls of Bis-MPA are etherified using allyl bromide under strongly basic conditions[1].

-

Anhydride Activation : To prevent the hydrolytic degradation of the polyester backbone during dendrimer growth, BAPA is activated into an anhydride using N,N′-dicyclohexylcarbodiimide (DCC)[1]. This ensures quantitative esterification without generating destructive byproducts like HCl or water.

-

Divergent Esterification : The BAPA-anhydride is coupled to a polyol core (e.g., Trimethylolpropane) using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, yielding the allyl-terminated dendrimer[2].

Workflow for the divergent synthesis of Bis-MPA diallyl ether dendrimers.

Quantitative Reagent Matrices

Table 1: Stoichiometric Matrix for BAPA Synthesis

| Reagent | Equivalents | Function | Mechanistic Causality |

| Bis-MPA | 1.0 | Core Monomer | Provides the neopentyl diol structure. |

| NaOH | 7.0 | Base | Deprotonates hydroxyls; massive excess compensates for consumption by allyl bromide hydrolysis. |

| Allyl Bromide | 10.0 | Alkylating Agent | 10-fold excess drives the equilibrium toward complete di-allylation; excess evaporates or hydrolyzes. |

| Toluene | Solvent | Reaction Medium | High boiling point (110 °C) enables the activation energy required for the sterically hindered etherification. |

Table 2: Self-Validating NMR Milestones (1H NMR in CDCl3)

| Compound | 1H NMR Marker | Diagnostic Significance |

| Bis-MPA | ~3.7 - 3.9 ppm (m, 4H) | Starting material hydroxyl-adjacent protons; must disappear completely. |

| BAPA | 5.87 ppm (m, 2H) & 5.26/5.17 ppm (d, 4H) | Confirms successful incorporation of the terminal alkene (allyl group). |

| BAPA Anhydride | 4.00 ppm (d, 4H) | Shift in ether protons confirms anhydride formation. |

| G1 Dendrimer | ~1.26 ppm (s, 3H) | Integration of methyl peaks correlates with generation number and core functionalization. |

Step-by-Step Methodologies

Phase 1: Synthesis of Bis(allyl propionic acid) (BAPA)

-

Preparation : In a round-bottomed flask, suspend 1.0 equivalent of Bis-MPA (e.g., 20 g, 0.15 mol) and 7.0 equivalents of NaOH (58 g, 1.44 mol) in 300 mL of toluene[1].

-

Causality: Toluene provides a high-boiling, non-polar environment. The massive excess of NaOH is required to fully deprotonate the sterically hindered neopentyl hydroxyls while compensating for base consumed by the inevitable hydrolysis of allyl bromide.

-

-

Alkylation : Heat the reaction vessel to 110 °C. Slowly add 10.0 equivalents of allyl bromide (125 g, 1.04 mol). Reflux the mixture overnight under vigorous stirring[1].

-

Causality: The 10-fold excess of allyl bromide drives the equilibrium toward complete di-allylation, preventing the formation of mono-allylated defects that would terminate dendrimer growth prematurely.

-

-

Phase Separation & Recovery : Cool the slurry to room temperature and acidify using concentrated HCl until the aqueous phase reaches pH 1–2[1].

-